molecular formula C8H10F3NO3 B11716035 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

Cat. No.: B11716035
M. Wt: 225.16 g/mol
InChI Key: VJWYCQUIZKWBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H10F3NO3. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule in various research applications .

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-3-1-2-5(6(12)13)7(14)15/h5H,1-4H2,(H,14,15)

InChI Key

VJWYCQUIZKWBMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)CC(F)(F)F)C(=O)O

Origin of Product

United States

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